molecular formula C₁₄H₁₁I₄NO₂·HCl B1142628 3,3',5,5'-Tetraiodothyronamine Hydrochloride CAS No. 788824-71-5

3,3',5,5'-Tetraiodothyronamine Hydrochloride

Cat. No. B1142628
CAS RN: 788824-71-5
M. Wt: 732.86
InChI Key:
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Description

3,3’,5,5’-Tetraiodothyronamine Hydrochloride, also referred to as Tetratricopeptide repeat containing protein 55 (TTC55), is a novel thyroid hormone derivative . This molecule is structurally similar to thyroid hormones, but it has different biological activities .


Molecular Structure Analysis

The molecular formula of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is C14H11I4NO2.HCl . The InChI representation is InChI=1S/C14H11I4NO2.ClH/c15-9-5-8 (6-10 (16)13 (9)20)21-14-11 (17)3-7 (1-2-19)4-12 (14)18;/h3-6,20H,1-2,19H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of 3,3’,5,5’-Tetraiodothyronamine Hydrochloride is 769.32 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 768.6735 g/mol . The topological polar surface area is 55.5 Ų .

Scientific Research Applications

Neuroscience Research

T₄AM has been identified as a compound of interest in neuroscience due to its potential role in neurotransmission and neurological disorders . It is associated with adrenergic receptors and has implications in the study of depression, nociception, Parkinson’s disease, schizophrenia, stress, and anxiety.

Cardiology

In cardiology, T₄AM’s influence on metabolic regulation and energy homeostasis suggests a possible impact on cardiovascular health . Its role as an agonist of the trace amine-associated receptor 1 (TAAR1) could affect heart rate and blood pressure regulation.

Metabolic Studies

T₄AM is structurally similar to thyroid hormones and has been shown to activate TAAR1, inducing thermogenesis and potentially influencing energy expenditure and weight loss . This makes it a molecule of interest in metabolic studies, particularly concerning obesity and metabolic disorders.

Immunology

While specific applications in immunology are not directly cited, the structural similarity of T₄AM to thyroid hormones and its role in regulating metabolism could imply a broader impact on immune system function .

Oncology

Research into T₄AM’s applications in oncology is still nascent. However, its involvement in cellular metabolism and signal transduction pathways could open avenues for exploring its role in cancer biology .

Endocrinology

T₄AM’s similarity to thyroid hormones positions it as a significant molecule in endocrinology research. It could contribute to understanding thyroid hormone action and endocrine system disorders .

Pharmacology

As a novel thyroid hormone derivative, T₄AM’s potential therapeutic applications include the treatment of obesity , metabolic disorders , and neurodegenerative diseases . Its pharmacological profile is under investigation, particularly its biological activities and side effects .

Molecular Biology

T₄AM may be used in molecular biology to study gene expression influenced by thyroid hormones and their analogs. Its effects on protein synthesis and cellular signaling are areas of ongoing research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,3',5,5'-Tetraiodothyronamine Hydrochloride involves the conversion of L-tyrosine to the final product through a series of chemical reactions.", "Starting Materials": [ "L-tyrosine", "Iodine", "Hydrogen peroxide", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: L-tyrosine is first protected by reacting with tert-butyldimethylsilyl chloride in the presence of imidazole to form tert-butyldimethylsilyl-L-tyrosine.", "Step 2: tert-butyldimethylsilyl-L-tyrosine is then iodinated using iodine and hydrogen peroxide in acetic acid to form 3,5-diiodo-L-tyrosine.", "Step 3: 3,5-diiodo-L-tyrosine is then deprotected by reacting with hydrochloric acid in methanol to form 3,5-diiodo-L-tyrosine hydrochloride.", "Step 4: 3,5-diiodo-L-tyrosine hydrochloride is further iodinated using iodine and hydrogen peroxide in acetic acid to form 3,3',5,5'-tetraiodo-L-thyronine.", "Step 5: 3,3',5,5'-tetraiodo-L-thyronine is then decarboxylated by reacting with sodium hydroxide in methanol to form 3,3',5,5'-tetraiodothyronamine.", "Step 6: 3,3',5,5'-tetraiodothyronamine is finally converted to its hydrochloride salt by reacting with hydrochloric acid in diethyl ether." ] }

CAS RN

788824-71-5

Product Name

3,3',5,5'-Tetraiodothyronamine Hydrochloride

Molecular Formula

C₁₄H₁₁I₄NO₂·HCl

Molecular Weight

732.86

synonyms

4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol Hydrochloride

Origin of Product

United States

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